Cas no 912763-68-9 (5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde)

5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde is a fluorinated pyrrole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure, featuring a 4-fluorophenyl substituent and a reactive formyl group, makes it a versatile intermediate for constructing heterocyclic compounds and bioactive molecules. The fluorine moiety enhances electronic properties, influencing reactivity and binding interactions in medicinal chemistry applications. This compound is particularly valuable in the development of kinase inhibitors, antimicrobial agents, and other pharmacologically relevant scaffolds. Its high purity and stability ensure reliable performance in cross-coupling reactions, condensation processes, and other synthetic transformations. Suitable for research-scale applications, it offers a balance of reactivity and selectivity for advanced chemical synthesis.
5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde structure
912763-68-9 structure
Product Name:5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
CAS No:912763-68-9
MF:C11H8FNO
MW:189.185726165771
MDL:MFCD07380533
CID:4719530
PubChem ID:82404770
Update Time:2025-05-20

5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
    • MDL: MFCD07380533
    • Inchi: 1S/C11H8FNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-14)13-11/h1-7,13H
    • InChI Key: NFUXIXPXPWWFCY-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CC=C(C=O)N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Topological Polar Surface Area: 32.9

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Additional information on 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde

Recent Advances in the Study of 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 912763-68-9)

The compound 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 912763-68-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent studies have highlighted the unique structural features of 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde, which make it a promising scaffold for the design of novel bioactive molecules. The presence of the fluorophenyl group and the aldehyde functionality provides opportunities for further chemical modifications, enabling the exploration of diverse pharmacological properties. Researchers have successfully synthesized this compound using optimized protocols, ensuring high yields and purity, which are critical for subsequent biological evaluations.

In vitro and in vivo studies have demonstrated that 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde exhibits notable activity against a range of biological targets. For instance, it has shown inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that this compound may possess anticancer properties, particularly in targeting certain kinase enzymes that are overexpressed in various cancer types. These findings underscore the compound's versatility and its potential as a lead molecule for further drug development.

Mechanistic studies have further elucidated the interactions of 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde with its biological targets. Structural analyses, including X-ray crystallography and molecular docking simulations, have provided insights into the binding modes and key molecular interactions. These studies have revealed that the fluorophenyl group plays a crucial role in enhancing the compound's affinity for its targets, while the aldehyde moiety facilitates covalent interactions with nucleophilic residues in the active sites of enzymes.

Despite these promising results, challenges remain in the development of 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further optimization and preclinical studies. Researchers are currently exploring various derivatives and analogs to improve the compound's pharmacokinetic and pharmacodynamic profiles, with the goal of advancing it to clinical trials.

In conclusion, 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 912763-68-9) represents a valuable chemical entity with significant potential in medicinal chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. Continued research efforts are expected to yield deeper insights into its mechanisms of action and therapeutic applications, paving the way for the development of novel drugs targeting a variety of diseases.

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